molecular formula C18H16FN5O3 B2687011 6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878729-86-3

6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2687011
CAS RN: 878729-86-3
M. Wt: 369.356
InChI Key: HCXOUYMWEJPBFL-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of derivatives similar to the specified compound were synthesized and evaluated for their potential antidepressant and anxiolytic effects. For example, 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were investigated for their affinity towards serotonin receptors and phosphodiesterase inhibitors. Some compounds showed promising antidepressant and anxiolytic activity in preliminary pharmacological studies, indicating their potential as lead compounds for further development in these therapeutic areas (Zagórska et al., 2016).

Molecular Docking and SAR Studies

Structure-activity relationship (SAR) studies, supported by molecular docking, have been conducted to understand the interaction between these compounds and their target receptors. Such studies have identified key structural features that contribute to the compounds' receptor affinity and selectivity, providing insights into the design of more potent and selective derivatives (Zagórska et al., 2015).

Dual-Target Directed Ligands

Research into dual-target directed ligands based on related structures has shown potential for the development of drugs with a broader therapeutic profile. For instance, N9-Benzyl-substituted derivatives have been designed to combine A2A adenosine receptor antagonistic activity with monoamine oxidase B inhibition. These compounds exhibit promising pharmacological profiles that could be beneficial for the treatment of neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).

Cytotoxic Activity

The synthesis of fluorine-containing derivatives has also been explored for their cytotoxic activity against cancer cell lines. Some synthesized compounds demonstrated significant antiproliferative activity, suggesting a potential application in cancer therapy by inducing apoptosis or impairing the cell cycle of tumor cells (Khlebnikova et al., 2020).

properties

IUPAC Name

6-(2-fluorophenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O3/c1-10-8-22-14-15(21(3)18(27)23(16(14)26)9-11(2)25)20-17(22)24(10)13-7-5-4-6-12(13)19/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXOUYMWEJPBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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